molecular formula C10H10FNO2 B14774774 Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B14774774
M. Wt: 195.19 g/mol
InChI Key: QLBCSIZBUKLYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is an organic compound with the molecular formula C10H10FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-fluoropyridin-2-yl)prop-2-enoate
  • Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
  • Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

Uniqueness

Ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

ethyl 3-(5-fluoropyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h3-7H,2H2,1H3

InChI Key

QLBCSIZBUKLYLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=CN=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.